![molecular formula C22H21N3O2 B2952854 N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899978-50-8](/img/structure/B2952854.png)
N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide
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Overview
Description
Scientific Research Applications
Hydrogen-bonded Supramolecular Networks
Gene-Hsiang Lee and colleagues have investigated molecules like N,N'-bis(4-pyridylmethyl)oxalamide, highlighting their ability to form extended supramolecular networks through hydrogen bonding. These networks are significant for understanding molecular assembly and designing materials with specific properties (Lee, 2010).
Catalytic Applications
Ying Chen et al. demonstrated the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions. This highlights its potential in facilitating chemical reactions important for synthesizing complex organic molecules (Chen et al., 2023).
Photophysics and DFT Studies
Caleb F. Harris and colleagues explored the photophysics and conducted a DFT study on phosphorescent platinum complexes related to N,N-diphenyl derivatives, offering insights into their electronic transitions and potential applications in light-emitting devices (Harris et al., 2013).
Synthesis and Structural Characterization
V. Mamedov and collaborators developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, illustrating the versatility of these compounds in organic synthesis and potential applications in developing new materials or pharmaceuticals (Mamedov et al., 2016).
Room Temperature Cu-Catalyzed N-Arylation
Subhajit Bhunia and Subhadip De, along with D. Ma, have shown that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) can act as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides, indicating its role in facilitating efficient and selective chemical transformations (Bhunia et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(22(27)25-19-11-14-23-15-12-19)24-16-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,20H,13,16H2,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPTTWRYXEOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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